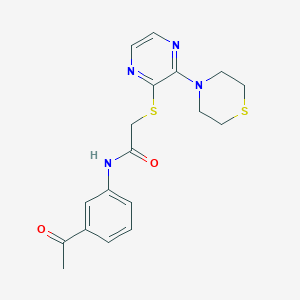

![molecular formula C21H19N3O4S B2628910 N-(4-(3-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)氨基)-3-氧代丙基)噻唑-2-基)苯甲酰胺 CAS No. 1021227-45-1](/img/structure/B2628910.png)

N-(4-(3-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)氨基)-3-氧代丙基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

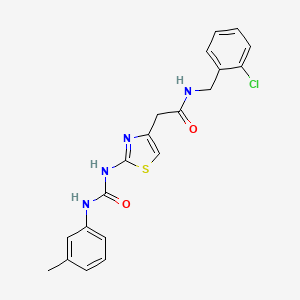

“N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It has been characterized by IR, 1H-NMR and 13C-NMR spectral techniques .

Synthesis Analysis

The synthesis of this compound involves several steps and requires careful optimization of molecular geometry and electronic structure . The synthesis process has been performed using various software packages such as GAUSSIAN 03 . The compound has been synthesized in the presence of C4H10BF3O .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FT-IR and NMR spectroscopy . The optimization of molecular geometry and electronic structure was performed using DFT/B3LYP (Becke three-parameter Lee–Yang–Parr) exchange–correlation functional combined with the 6-31G (d,p) basis set .

Chemical Reactions Analysis

The compound has been involved in several chemical reactions, as evidenced by the various analogues synthesized . The compound demonstrated the highest JNK3 inhibition (IC 50 = 9.7 nM), as well as neuroprotective effects against Aβ-induced neuronal cell death .

Physical And Chemical Properties Analysis

The compound is a yellow solid with a yield of 96% . It has been characterized by FT-IR and NMR spectroscopy, which provided information about its physical and chemical properties .

科学研究应用

Antibacterial Agents

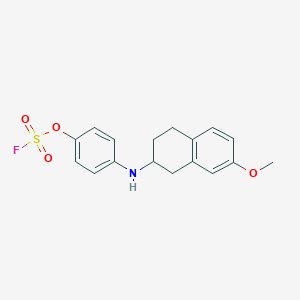

The synthesis of N-substituted sulfonamides bearing the benzodioxane moiety was investigated for their antibacterial potential . The compound was synthesized by reacting N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) with 4-acetamidobenzene-1-sulfonyl chloride. The resulting N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide was further modified to yield N-substituted-N-(2,3-dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains.

Enzyme Inhibition

The studied compounds were found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests their potential use in enzyme-targeted therapies.

Anti-Inflammatory and Analgesic Activity

While not directly studied for this compound, the presence of the thiazolidinone ring (similar to the thiazole ring) has been associated with greater anti-inflammatory and analgesic activity . Further exploration in this direction could be valuable.

作用机制

未来方向

The compound has shown potential in various applications, including as a JNK3 inhibitor and as an inhibitor of DprE1 . Future research could focus on further optimizing its synthesis and studying its mechanism of action in more detail. Additionally, its potential applications in treating diseases such as Alzheimer’s disease and tuberculosis could be explored further .

属性

IUPAC Name |

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c25-19(22-15-6-8-17-18(12-15)28-11-10-27-17)9-7-16-13-29-21(23-16)24-20(26)14-4-2-1-3-5-14/h1-6,8,12-13H,7,9-11H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIHYXUSPMIYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2628833.png)

![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)

![(3-Fluoropyridin-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2628848.png)